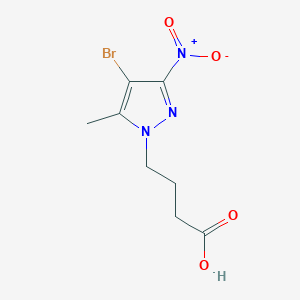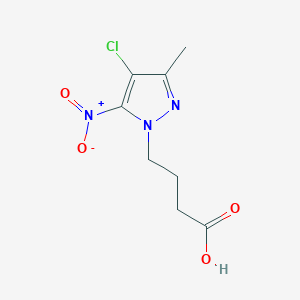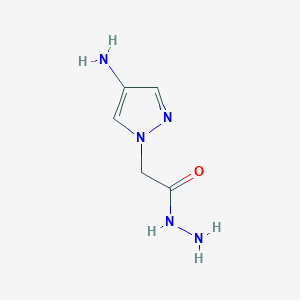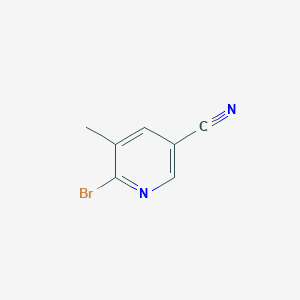
2-Bromo-5-cyano-3-picoline
Vue d'ensemble
Description
The compound "2-Bromo-5-cyano-3-picoline" is a brominated and cyanated derivative of picoline, which is a methylated form of pyridine. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of heterocycles and as a precursor for drug candidates.
Synthesis Analysis
The synthesis of related heterocycles using picolinium bromide derivatives has been demonstrated, where 2-picolinium N-ylide, generated in situ from N-acylmethyl-2-picolinium bromide, undergoes cycloaddition to yield various products, including thiophene and aniline derivatives . Additionally, bromocyanohydroborane complexes have been synthesized from picoline and bromine, indicating the reactivity of bromine in such complexes . An alternate route to synthesize a related compound, 2-amino-5-bromo-3-nitro-4-picoline, has been reported, showcasing the regioselective synthesis via a 2-nitramino-picoline intermediate .
Molecular Structure Analysis
The molecular structure of brominated cyanopyridines is not directly discussed in the provided papers. However, the structure of related complexes, such as bromodicyano(1,10-phenanthroline)gold(III), has been determined by X-ray analysis, indicating a distorted square pyramidal coordination around the metal . This suggests that the bromo and cyano substituents in pyridine derivatives can significantly influence the molecular geometry and electronic properties of the compound.
Chemical Reactions Analysis
The reactivity of brominated picoline derivatives has been explored in various chemical reactions. For instance, the reaction of 2-picolinium bromide with triethylamine yields 2-(2-thienyl)indolizine . The reactivity of bromine as a leaving group in bromocyanohydroborane complexes has been tested, showing potential for the synthesis of novel boron analogs of α-amino acids . The reaction of pyridine and picolines with 2-bromo-2-nitro-1,3-indandione has been studied, revealing complex reaction pathways and the formation of various products .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Bromo-5-cyano-3-picoline" are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as the hydrolytic stability of trialkylamine-bromocyanohydroboranes and the crystal structures of bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I), provide insights into the behavior of bromo and cyano groups in such molecules . The electronic theory applied to the structure of 2-nitro-1,3-indandione in water solutions or salts suggests that the presence of bromo and cyano substituents can stabilize certain resonating structures .
Applications De Recherche Scientifique
- Scientific Field : Life Science Research
- Summary of the Application : “2-Bromo-5-cyano-3-picoline” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is often used in chromatography and mass spectrometry .
- Results or Outcomes : The results or outcomes would also depend on the specific experiment. In general, the use of “2-Bromo-5-cyano-3-picoline” could contribute to advancements in life science research, particularly in the fields of chromatography and mass spectrometry .
-
Agrochemicals Production
-
Pharmaceuticals Production
-
Electronics
-
Oilfield Chemicals
-
Nutrition
-
Fine Chemicals
Propriétés
IUPAC Name |
6-bromo-5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECOSEMUVCECAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649581 | |
| Record name | 6-Bromo-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyano-3-picoline | |
CAS RN |
374633-37-1 | |
| Record name | 6-Bromo-5-methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-cyano-3-picoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




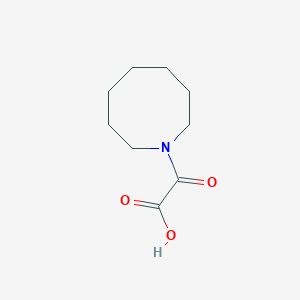
acetic acid](/img/structure/B1293989.png)
![4-[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1293990.png)
![3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid](/img/structure/B1293992.png)
![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1293993.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1293995.png)


![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)
